molecular formula C14H19ClO4 B14745495 3-(3-Phenoxypropoxy)propyl chloroacetate CAS No. 6289-22-1

3-(3-Phenoxypropoxy)propyl chloroacetate

Cat. No.: B14745495
CAS No.: 6289-22-1
M. Wt: 286.75 g/mol
InChI Key: FKFNXVLTZWQGHV-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)propyl chloroacetate is an organic compound with the molecular formula C13H17ClO4 It is a derivative of chloroacetic acid and is characterized by the presence of a phenoxy group attached to a propoxy chain, which is further connected to a propyl chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl chloroacetate typically involves the reaction of 3-phenoxypropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3-Phenoxypropyl alcohol+Chloroacetyl chloride3-(3-Phenoxypropoxy)propyl chloroacetate+HCl\text{3-Phenoxypropyl alcohol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Phenoxypropyl alcohol+Chloroacetyl chloride→3-(3-Phenoxypropoxy)propyl chloroacetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Catalysts such as Lewis acids may also be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl chloroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water or aqueous base, the ester bond can be hydrolyzed to yield 3-phenoxypropyl alcohol and chloroacetic acid.

    Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester bond.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-phenoxypropyl amine, 3-phenoxypropyl thiol, or 3-phenoxypropyl ether.

    Hydrolysis: 3-Phenoxypropyl alcohol and chloroacetic acid.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl chloroacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study enzyme kinetics and mechanisms, especially those involving esterases and hydrolases.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl chloroacetate involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroacetate group is particularly reactive towards nucleophiles, making it a useful intermediate in organic synthesis. The phenoxy group can also participate in various chemical reactions, such as oxidation and electrophilic substitution, further expanding the compound’s utility in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl chloroacetate: Similar structure but with a phenyl group instead of a phenoxy group.

    3-(3-Phenoxypropoxy)propyl propionate: Similar structure but with a propionate group instead of a chloroacetate group.

Uniqueness

3-(3-Phenoxypropoxy)propyl chloroacetate is unique due to the presence of both a phenoxy group and a chloroacetate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and industrial applications.

Properties

CAS No.

6289-22-1

Molecular Formula

C14H19ClO4

Molecular Weight

286.75 g/mol

IUPAC Name

3-(3-phenoxypropoxy)propyl 2-chloroacetate

InChI

InChI=1S/C14H19ClO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

FKFNXVLTZWQGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOCCCOC(=O)CCl

Origin of Product

United States

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